Elagolix sodium

Overview

Description

See also: Elagolix (has active moiety) ... View More ...

Mechanism of Action

Target of Action

Elagolix sodium, also known as this compound salt, is a non-peptide, orally active gonadotropin-releasing hormone receptor antagonist (GnRHR-ant) . The primary target of this compound is the GnRH receptor in the pituitary gland . These receptors play a crucial role in the regulation of the reproductive system.

Mode of Action

This compound works by competitively binding to GnRH receptors in the pituitary gland . As a GnRH antagonist, Elagolix binds without stimulating the receptors . This competitive binding leads to a dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) observed 4 to 6 hours after administration .

Biochemical Pathways

The suppression of LH and FSH by this compound leads to decreased levels of ovarian sex hormones , estradiol and progesterone . This reduction in hormone levels helps manage hormone-dependent diseases such as endometriosis and uterine fibroids .

Pharmacokinetics

This compound is metabolized by multiple cytochrome P450 (CYP) enzymes in vitro, with a predominant contribution from CYP3A4 (approximately 50%) and minor contributions from other CYPs . The pharmacokinetics of Elagolix have been well-characterized in clinical studies . It’s important to note that the pharmacokinetics show significant population variability and are minimally affected by patients’ baseline characteristics and demographics, except for clinically relevant extrinsic and intrinsic factors such as coadministered strong organic anion transporting polypeptide (oatp) 1b1 inhibitors and severe hepatic impairment .

Result of Action

The molecular and cellular effects of this compound’s action result in the management of moderate to severe pain associated with endometriosis . By reducing the levels of ovarian sex hormones, this compound can alleviate the symptoms of endometriosis and other hormone-dependent diseases .

Action Environment

For instance, strong OATP1B1 inhibitors and severe hepatic impairment are contraindications for the use of Elagolix .

Biochemical Analysis

Biochemical Properties

Elagolix sodium plays a significant role in biochemical reactions. It interacts with the gonadotropin-releasing hormone receptor (GnRHR), binding competitively to GnRHR in the pituitary gland . This interaction inhibits endogenous GnRH signaling .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. By inhibiting GnRH signaling, it influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . Its downstream pharmacodynamic effects on gonadotropin and ovarian hormones have been observed .

Molecular Mechanism

The molecular mechanism of this compound involves its competitive binding to GnRH receptors in the pituitary gland . This binding inhibits endogenous GnRH signaling, leading to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is predominantly metabolized by the CYP3A family of isoenzymes, with minor contributions from other enzymes such as CYP2D6, CYP2C8, and uridine glucuronosyl transferases (UGTs) .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve several processes. It’s known that the disposition pathways of this compound, including metabolism by CYP3A and transport by P-gp, as well as hepatic uptake via OATP1B1 .

Subcellular Localization

Given its mechanism of action, it’s likely that this compound primarily interacts with GnRH receptors, which are typically located on the cell surface .

Biological Activity

Elagolix sodium is a non-peptide gonadotropin-releasing hormone (GnRH) antagonist, primarily utilized for the management of hormone-dependent conditions such as endometriosis and uterine fibroids. This article delves into its biological activity, mechanisms of action, clinical efficacy, and safety profile, supported by data tables and relevant case studies.

Overview of this compound

This compound (CAS number 832720-36-2) was approved by the FDA in 2018 for treating moderate-to-severe endometriosis-associated pain. It represents a significant advancement in the pharmacological management of endometriosis due to its oral bioavailability and rapid action compared to peptide analogs .

Elagolix functions by competitively binding to GnRH receptors in the pituitary gland, leading to a dose-dependent reduction in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels. This suppression results in decreased ovarian production of estradiol and progesterone, which are critical hormones involved in the pathophysiology of endometriosis .

Pharmacokinetics

- Absorption : Elagolix has a Tmax (time to reach maximum concentration) of approximately 1 hour. The presence of food can significantly affect its pharmacokinetics, with high-fat meals reducing AUC (area under the curve) and Cmax (maximum concentration) by up to 24% and 36%, respectively .

- Metabolism : The drug is primarily metabolized by CYP3A enzymes, with minor contributions from CYP2D6 and CYP2C8 pathways. Its primary metabolite, NBI-61962, is not considered biologically active .

Case Studies and Clinical Trials

-

Phase II Study on Endometriosis :

- Objective : Evaluate the efficacy of elagolix for endometriosis-associated pelvic pain.

- Design : Randomized, placebo-controlled trial involving 137 women aged 18-49 with confirmed endometriosis.

- Results : Significant reductions in dysmenorrhea (-1.13 vs. -0.37), nonmenstrual pelvic pain (-0.47 vs. -0.19), and dyspareunia (-0.61 vs. -0.23) were observed at week 8 for the elagolix group compared to placebo (p<0.0001) .

- Long-term Efficacy :

Summary of Clinical Findings

| Study Type | Population Size | Treatment Duration | Key Findings |

|---|---|---|---|

| Phase II Trial | 137 women | 24 weeks | Significant pain reduction; improved quality of life |

| Open-label Study | Varies | Extended | Sustained efficacy; favorable long-term safety profile |

Safety Profile

The most commonly reported adverse events associated with elagolix include nausea, headache, and hot flushes, each occurring in approximately 10% of patients . Importantly, elagolix has been associated with minimal changes in bone mineral density (BMD), a critical consideration given the hormonal impacts on bone health .

Properties

IUPAC Name |

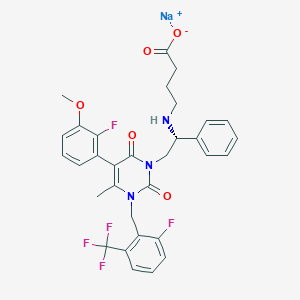

sodium;4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]amino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30F5N3O5.Na/c1-19-28(21-11-6-14-26(45-2)29(21)34)30(43)40(18-25(20-9-4-3-5-10-20)38-16-8-15-27(41)42)31(44)39(19)17-22-23(32(35,36)37)12-7-13-24(22)33;/h3-7,9-14,25,38H,8,15-18H2,1-2H3,(H,41,42);/q;+1/p-1/t25-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQYGXRQUFSRDCH-UQIIZPHYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)CC(C3=CC=CC=C3)NCCCC(=O)[O-])C4=C(C(=CC=C4)OC)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)C[C@@H](C3=CC=CC=C3)NCCCC(=O)[O-])C4=C(C(=CC=C4)OC)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H29F5N3NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601003247 | |

| Record name | Elagolix sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601003247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

653.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832720-36-2 | |

| Record name | Elagolix sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0832720362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elagolix sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601003247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-((2-(5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl) benzyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)-1-phenylethyl)amino) butanoic acid sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ELAGOLIX SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5948VUI423 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.